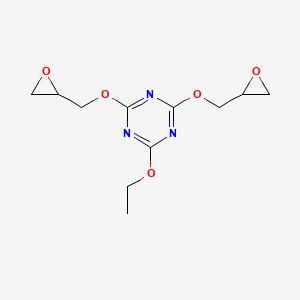
4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine is a chemical compound known for its unique structure and properties. It belongs to the class of triazine derivatives, which are widely used in various industrial applications due to their stability and reactivity. This compound is particularly notable for its epoxy groups, which make it highly reactive and useful in polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine typically involves the reaction of 2-ethoxy-4,6-dichloro-1,3,5-triazine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired epoxy groups. The process involves:
Reactants: 2-ethoxy-4,6-dichloro-1,3,5-triazine and glycidol.
Solvent: A suitable solvent such as dichloromethane or toluene.
Catalyst: A base catalyst like triethylamine.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine undergoes various chemical reactions, including:
Epoxy Ring Opening: The epoxy groups can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of different functionalized products.
Substitution Reactions: The triazine ring can undergo substitution reactions with various nucleophiles, replacing the ethoxy group with other functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Catalysts: Acid or base catalysts depending on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include functionalized triazine derivatives with various substituents, which can be tailored for specific applications in materials science and polymer chemistry.
Applications De Recherche Scientifique
4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine has a wide range of applications in scientific research:
Polymer Chemistry: Used as a cross-linking agent in the synthesis of advanced polymers and resins.
Materials Science: Employed in the development of high-performance coatings and adhesives.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and as a reactive intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine involves the reactivity of its epoxy groups. These groups can form covalent bonds with nucleophiles, leading to the formation of cross-linked networks in polymers. The triazine ring provides stability and rigidity to the resulting materials, enhancing their mechanical properties and thermal stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Bis(2,3-epoxypropoxy)-2-methoxy-1,3,5-triazine: Similar structure but with a methoxy group instead of an ethoxy group.
4,6-Bis(2,3-epoxypropoxy)-2-chloro-1,3,5-triazine: Contains a chloro group, leading to different reactivity and applications.
4,6-Bis(2,3-epoxypropoxy)-2-phenoxy-1,3,5-triazine: Features a phenoxy group, which can influence its properties and uses.
Uniqueness
4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine is unique due to its combination of epoxy groups and the ethoxy substituent on the triazine ring. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in polymer chemistry and materials science.
Propriétés
Numéro CAS |
26513-18-8 |
|---|---|
Formule moléculaire |
C11H15N3O5 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
2-ethoxy-4,6-bis(oxiran-2-ylmethoxy)-1,3,5-triazine |
InChI |
InChI=1S/C11H15N3O5/c1-2-15-9-12-10(18-5-7-3-16-7)14-11(13-9)19-6-8-4-17-8/h7-8H,2-6H2,1H3 |
Clé InChI |
MABUNFPSJVOXHZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=NC(=N1)OCC2CO2)OCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


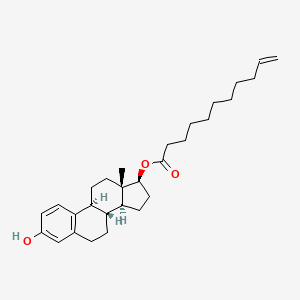
![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)


![Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate](/img/structure/B12675171.png)
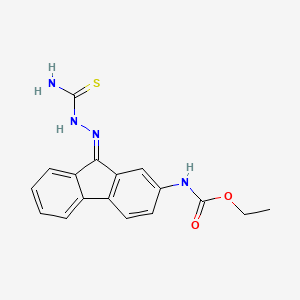
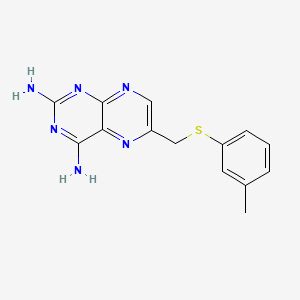
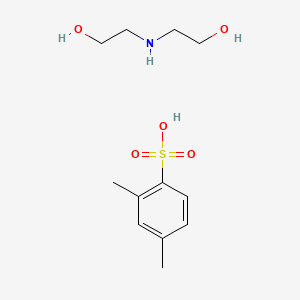


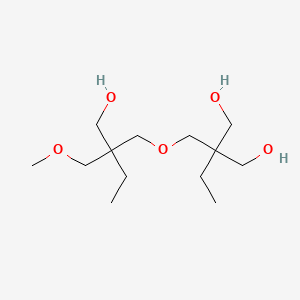
![2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene](/img/structure/B12675214.png)


